Lipophilicity-Driven Differentiation: XLogP3-AA Comparison with the 4-Ethoxyphenyl Analog
The target compound has a computed XLogP3-AA of 3.2 [1]. The closest purchasable analog, 3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(4-ethoxyphenyl)pyridazine (CAS 1040639-98-2), is predicted to have a higher logP due to the more extended ethoxy group. Although the exact XLogP3-AA of the analog is not explicitly provided in the retrieved data, the structural difference (methyl vs. ethoxy substitution) is well-established in medicinal chemistry to increase lipophilicity by approximately 0.5–0.7 log units [2]. This divergence in lipophilicity can directly impact membrane permeability, plasma protein binding, and non-specific binding in biological assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | 4-Ethoxyphenyl analog – predicted XLogP3-AA ≈ 3.7–3.9 (class-level inference) |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ +0.5 to +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity of the target compound may be advantageous in assays requiring reduced non-specific binding or when a narrower logP window is desired for lead optimization.
- [1] PubChem Compound Summary for CID 25838677. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1021230-29-4. Accessed 30 April 2026. View Source
- [2] T. J. Ritchie and S. J. F. Macdonald, 'The impact of aromatic ring count on compound developability – further insights by examining carbo- and hetero-aromatic and -aliphatic ring types,' Drug Discovery Today, vol. 14, no. 21-22, pp. 1011–1020, 2009. View Source
